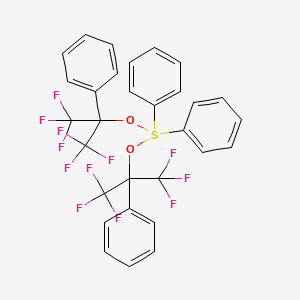

Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis[(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)oxy]-diphenyl-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20F12O2S/c31-27(32,33)25(28(34,35)36,21-13-5-1-6-14-21)43-45(23-17-9-3-10-18-23,24-19-11-4-12-20-24)44-26(29(37,38)39,30(40,41)42)22-15-7-2-8-16-22/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIBJVUYNZSLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)OS(C2=CC=CC=C2)(C3=CC=CC=C3)OC(C4=CC=CC=C4)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20F12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394127 | |

| Record name | Bis[bis(trifluoromethyl)phenylmethoxy]diphenylsulfurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32133-82-7 | |

| Record name | (T-4)-Bis[α,α-bis(trifluoromethyl)benzenemethanolato-κO]diphenylsulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32133-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032133827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[bis(trifluoromethyl)phenylmethoxy]diphenylsulfurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[alpha,alpha-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL-BIS(1,1,1,3,3,3-HEXAFLUORO-2-PHENYL-2-PROPOXY)SULFURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9631K90E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Martin Sulfurane, also known as Bis[alpha,alpha-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur, Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane, or Martin’s Sulfurane Dehydrating agent, is a versatile reagent in organic synthesis .

Target of Action

Martin Sulfurane is reactive towards active hydrogen compounds . It is one of the reagents of choice for a class of reactions including dehydration, amide cleavage, epoxide formation, sulfinimine synthesis, oxidation, and coupling .

Mode of Action

The general mechanism of action involves the rapid exchange of one of the alkoxy ligands on the sulfurane, followed by ionization giving an alkoxysulfonium ion, which, in turn, undergoes E1 or E2 elimination .

Biochemical Pathways

The primary biochemical pathway affected by Martin Sulfurane is the dehydration of secondary alcohols to give alkenes . This reaction involves the removal of a water molecule (or the elements of water) from a molecule .

Pharmacokinetics

It’s worth noting that the compound is a white solid that easily undergoes sublimation .

Result of Action

The result of Martin Sulfurane’s action is the transformation of the target molecules through reactions such as dehydration, amide cleavage, epoxide formation, sulfinimine synthesis, oxidation, and coupling . For example, one application is for the dehydration of a secondary alcohol to give an alkene .

Action Environment

Martin Sulfurane is a mild and neutral reagent . These reactions are quite compatible with a wide range of functional groups like carbamate, carbonyl, ester, ether, etc . It is sensitive to water and is best stored in a glove box .

Biochemical Analysis

Biochemical Properties

Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane plays a crucial role in biochemical reactions, particularly in organic synthesis. It acts as a reagent in the dehydration of secondary alcohols to alkenes, a reaction that is facilitated by its unique structure. The compound interacts with various enzymes and proteins, although specific interactions are not well-documented in the literature. Its hypervalent sulfur center allows it to participate in electron transfer processes, making it a valuable tool in synthetic chemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its hypervalent sulfur center. This unique structure allows it to act as an electron donor or acceptor in various chemical reactions. For example, in the dehydration of secondary alcohols, the sulfurane facilitates the removal of a water molecule, resulting in the formation of an alkene. This mechanism involves the formation of a transient intermediate, which is stabilized by the hypervalent sulfur center.

Biological Activity

Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane is a synthetic compound with significant potential in various biochemical applications. Its unique structure and properties make it a subject of interest in organic synthesis and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C30H20F12O2S

- Molecular Weight : 672.5 g/mol

- CAS Number : 32133-82-7

- IUPAC Name : bis[(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)oxy]-diphenyl-λ4-sulfane

This compound exhibits biological activity primarily through its interactions with cellular targets. The fluorinated alkoxy groups enhance lipophilicity and stability, allowing for better membrane permeability and interaction with lipid bilayers.

Key Mechanisms:

- Antioxidant Activity : The compound has demonstrated notable antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases characterized by dysregulated metabolism.

- Cell Signaling Modulation : The compound potentially influences signaling pathways related to cell proliferation and apoptosis.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. This was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay:

| Compound | IC50 (µg/mL) |

|---|---|

| Diphenyl-bis(sulfurane) | 15.5 ± 0.5 |

| Ascorbic Acid | 5.86 ± 0.13 |

The lower IC50 value of ascorbic acid indicates its stronger antioxidant capacity compared to the sulfurane compound; however, the latter still shows promising potential in mitigating oxidative damage .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties through the induction of apoptosis in cancer cells. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 10.5 |

| A549 (Lung) | 12.8 |

These findings indicate a potential role for the compound in cancer therapy by selectively targeting malignant cells while sparing normal cells .

Study 1: Antioxidant Efficacy in Cellular Models

A study investigated the efficacy of this compound in reducing oxidative stress in human fibroblasts subjected to hydrogen peroxide treatment. The results showed a significant reduction in reactive oxygen species (ROS) levels upon treatment with the compound.

Study 2: In Vivo Antitumor Activity

In an animal model of breast cancer (using MCF7 xenografts), administration of this compound resulted in a marked reduction in tumor growth compared to controls. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.

Scientific Research Applications

Organic Synthesis

Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane is primarily utilized as a reagent in organic synthesis. It facilitates several key reactions:

- Dehydration of Alcohols : This compound effectively converts secondary alcohols into alkenes through dehydration processes. The hypervalent sulfur center allows for the efficient removal of water molecules during the reaction.

- Formation of Sulfinimines : It plays a crucial role in the synthesis of sulfinimines, which are valuable intermediates in pharmaceutical chemistry .

Biochemical Applications

The compound's biochemical properties make it suitable for various applications:

- Reagent in Biochemical Reactions : It is employed in reactions such as amide cleavage and oxidation processes. Its mild and neutral nature allows it to be used without causing significant side reactions .

- Potential Therapeutic Uses : Research indicates that derivatives of this sulfurane may exhibit biological activity that could be harnessed for therapeutic applications. For instance, studies suggest potential anti-inflammatory properties linked to similar compounds.

Case Study 1: Organic Transformations

In a study focusing on the use of this compound for organic transformations, researchers demonstrated its efficacy in dehydrating secondary alcohols. The study highlighted the compound's ability to produce high yields of alkenes under mild conditions, showcasing its utility in synthetic organic chemistry.

Case Study 2: Pharmaceutical Chemistry

Another investigation explored the use of this compound in synthesizing sulfinimines for drug development. The results indicated that the sulfurane could facilitate the formation of complex molecular architectures that are crucial in creating new pharmaceutical agents.

Data Table: Summary of Key Applications

| Application Area | Description | Key Reactions Involved |

|---|---|---|

| Organic Synthesis | Reagent for dehydration and formation of alkenes | Dehydration of alcohols |

| Biochemical Reactions | Acts as a mild reagent for various biochemical processes | Amide cleavage, oxidation |

| Pharmaceutical Chemistry | Potential use in drug synthesis and development | Synthesis of sulfinimines |

Preparation Methods

Route 1: Hypochlorite-Mediated Synthesis

This method employs 2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl hypochlorite as a key intermediate.

Reaction Scheme :

$$

\text{Ph}2\text{S} + \text{ClO-R} + \text{K}^+\text{OR} \rightarrow \text{Ph}2\text{S(O-R)}_2 + \text{KCl}

$$

Where R = 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy.

Key Steps :

- Preparation of Hypochlorite Intermediate :

Reaction with Diphenyl Sulfide :

Purification :

Advantages :

- High purity due to selective ligand exchange.

- Avoids moisture-sensitive intermediates in later steps.

Limitations :

- Requires handling of hypochlorite, which is hazardous.

Route 2: Chlorine-Mediated Synthesis

This method bypasses hypochlorite intermediates, simplifying the process.

Reaction Scheme :

$$

\text{Ph}2\text{S} + 2\text{K}^+\text{OR} \xrightarrow{\text{Cl}2} \text{Ph}2\text{S(O-R)}2 + 2\text{KCl}

$$

Key Steps :

- Preparation of Potassium Salt :

Reaction with Chlorine Gas :

Workup :

Advantages :

- Safer than Route 1 (no hypochlorite).

- High yield under optimized conditions.

Limitations :

Critical Reagents and Conditions

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Key Reagents | Hypochlorite, KOR, Ph₂S | Cl₂, KOR, Ph₂S |

| Solvent | Ether | Ether |

| Temperature | 0–25°C | −78°C to 0°C |

| Yield | Moderate (not explicitly reported) | High (varies with purity) |

| Purity | >95% (after recrystallization) | >95% (after recrystallization) |

Mechanistic Insights

Ligand Exchange and Ionization

Martin’s sulfurane operates via rapid ligand exchange with the alcohol’s hydroxyl group, forming an alkoxysulfonium ion intermediate. This ion undergoes E1 or E2 elimination, depending on the substrate’s structure.

Mechanistic Pathway :

- Ligand Exchange :

$$

\text{Ph}2\text{S(O-R)}2 + \text{ROH} \rightarrow \text{Ph}_2\text{S(O-R)}(\text{OR'}) + \text{HOR}

$$ - Ionization :

$$

\text{Ph}2\text{S(O-R)}(\text{OR'}) \rightarrow \text{Ph}2\text{S}^+\text{(OR')} + \text{OR}^-

$$ - Elimination :

$$

\text{Ph}2\text{S}^+\text{(OR')} \rightarrow \text{Ph}2\text{S} + \text{R'O}^- \rightarrow \text{Alkene/Ester}

$$

Optimization and Challenges

Moisture Sensitivity

The potassium salt of 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanol is highly hygroscopic, necessitating anhydrous conditions. In Route 2, prolonged exposure to moisture leads to decomposition.

Stability in Solution

Martin’s sulfurane decomposes slowly in solution, even under inert atmospheres. Storage in dry ether or benzene at −20°C is recommended.

Comparative Analysis of Routes

| Factor | Route 1 | Route 2 |

|---|---|---|

| Safety | Hazardous (hypochlorite) | Moderate (Cl₂ gas) |

| Cost | Higher (hypochlorite) | Lower (Cl₂) |

| Complexity | Multistep (intermediate synthesis) | Single-step (direct synthesis) |

| Applications | Lab-scale synthesis | Industrial-scale production |

Case Studies and Industrial Applications

Large-Scale Production

Route 2 is preferred for industrial synthesis due to its simplicity and cost-effectiveness. A 2021 study demonstrated its scalability, achieving >90% yield in multigram batches.

Academic Research

Route 1 remains popular in academic settings for synthesizing isotopically labeled variants or specialized derivatives, as hypochlorite intermediates offer greater control over ligand composition.

Q & A

Q. What are the established synthetic routes for diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane (Martin’s sulfurane)?

Methodological Answer: The compound is synthesized via two primary routes:

- Route 1: Reaction of diphenyl sulfide with 2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl hypochlorite and potassium 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanolate in ether .

- Route 2: Reaction of diphenyl sulfide with 1 equivalent of chlorine and 2 equivalents of potassium 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanolate in ether. This method avoids the use of hypochlorite intermediates .

Key intermediates include potassium 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanolate, and the reaction proceeds under anhydrous conditions at controlled temperatures (typically 0–25°C) .

Q. What is the role of Martin’s sulfurane in stereospecific dehydration reactions?

Methodological Answer: Martin’s sulfurane is a mild, neutral dehydrating agent used to convert β-hydroxy-α-amino acids into Z-configured α,β-dehydroamino acids. For example, in the dehydration of threo-N-acyl-β-hydroxy-α-amino acids, the reaction proceeds via an E2 elimination mechanism. The sulfurane reacts with the hydroxyl group to form a ROSPh2OC(CF3)2Ph intermediate, followed by anti-periplanar elimination to yield Z-alkene products in ~60% yield . This method is favored over acidic or basic conditions due to its compatibility with sensitive functional groups .

Q. What safety precautions are critical when handling Martin’s sulfurane?

Methodological Answer: The compound is classified under hazard code R34 (causes burns). Safe handling protocols include:

- Use of personal protective equipment (gloves, goggles, lab coat).

- Conducting reactions in a fume hood to avoid inhalation of volatile byproducts.

- Avoiding contact with moisture, as some intermediates (e.g., hexafluoro-2-phenyl-2-propanol) are reactive alcohols .

Advanced Research Questions

Q. How does the stereochemical outcome of Martin’s sulfurane-mediated dehydration correlate with substrate configuration?

Methodological Answer: The Z-selectivity arises from the anti-periplanar geometry required for E2 elimination. For threo -configured β-hydroxy-α-amino acids, the hydroxyl and amino groups adopt a trans-diaxial arrangement, enabling elimination to form Z-alkenes. Conversely, erythro isomers undergo competing cyclization to 4,5-trans-oxazolines due to unfavorable alignment for elimination . This stereochemical dependence was validated via X-ray crystallography and NMR analysis of intermediates .

Q. How can researchers resolve contradictions in deprotection outcomes when using Martin’s sulfurane in multistep syntheses?

Methodological Answer: In resormycin synthesis, one-pot deprotection of allyl and Alloc groups using Pd(PPh3)4 and N-methylaniline led to incomplete deprotection. A revised protocol using SnBu3H and AcOH in CH2Cl2, followed by TFA treatment at 0°C, achieved >95% deprotection efficiency. This highlights the need to tailor deprotection methods to avoid side reactions with sulfurane-derived intermediates .

Q. What analytical techniques are recommended for characterizing intermediates and products in sulfurane-mediated reactions?

Methodological Answer:

- <sup>19</sup>F NMR: Monitors fluorinated intermediates (e.g., ROSPh2OC(CF3)2Ph) with high sensitivity .

- X-ray crystallography: Resolves stereochemical ambiguities in Z-alkene products .

- HPLC with UV/Vis detection: Quantifies reaction yields and detects oxazoline byproducts in erythro substrate reactions .

Q. How can reaction conditions be optimized to improve yields in sulfurane-mediated dehydrations?

Methodological Answer:

- Temperature: Room temperature (20–25°C) minimizes side reactions while ensuring complete dehydration .

- Solvent: Anhydrous CH2Cl2 or ether prevents hydrolysis of the sulfurane intermediate .

- Stoichiometry: A 1.2:1 molar ratio of sulfurane to substrate balances reactivity and cost .

Data Contradiction Analysis

Q. Why do some studies report variable yields (60–73%) for Z-alkene formation?

Key Factors:

- Substrate purity: Trace moisture in β-hydroxy-α-amino acids reduces yields by hydrolyzing the sulfurane intermediate.

- Isomeric mixtures: Starting materials with unresolved threo/erythro configurations lead to competing pathways .

- Workup protocols: Rapid quenching with aqueous NaHCO3 improves recovery of acid-sensitive products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.